Ogt-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ogt-IN-2 is a potent inhibitor of the enzyme O-linked N-acetylglucosamine transferase (OGT). OGT is responsible for the addition of O-linked N-acetylglucosamine (O-GlcNAc) to serine and threonine residues in proteins, a process known as O-GlcNAcylation. This post-translational modification plays a crucial role in various cellular processes, including signal transduction, transcription, and stress response. This compound has been shown to inhibit OGT with IC50 values of 30 μM for short OGT and 53 μM for nucleocytoplasmic OGT .
Preparation Methods
The synthesis of Ogt-IN-2 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired inhibitory activity. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the synthesis of a quinolinone or related heterocyclic compound.
Functional group modifications: Introduction of specific substituents to enhance the inhibitory activity against OGT.
Purification and characterization: The final compound is purified using chromatographic techniques and characterized using spectroscopic methods such as NMR and mass spectrometry.
Chemical Reactions Analysis
Ogt-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the inhibitory activity.
Substitution: Substitution reactions can introduce different substituents, which may enhance or reduce the compound’s activity against OGT.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ogt-IN-2 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: this compound is used as a tool compound to study the role of OGT in various biochemical pathways and to develop new inhibitors with improved potency and selectivity.
Biology: The compound is employed to investigate the biological functions of O-GlcNAcylation in cellular processes such as signal transduction, transcriptional regulation, and stress response.
Medicine: This compound is used in preclinical studies to explore its potential as a therapeutic agent for diseases associated with dysregulated O-GlcNAcylation, including cancer, diabetes, and neurodegenerative disorders .
Mechanism of Action
Ogt-IN-2 exerts its effects by inhibiting the enzyme OGT, thereby reducing the levels of O-GlcNAcylation in cells. The compound binds to the active site of OGT, preventing the transfer of O-GlcNAc to target proteins. This inhibition disrupts various cellular processes regulated by O-GlcNAcylation, leading to altered cell signaling, transcription, and stress response pathways. The molecular targets and pathways involved include key proteins and enzymes that are modified by O-GlcNAcylation, such as transcription factors, kinases, and metabolic enzymes .
Comparison with Similar Compounds
Ogt-IN-2 is unique among OGT inhibitors due to its specific inhibitory activity and potency. Similar compounds include:
L01: A natural-product OGT inhibitor identified through structure-based virtual screening.
Quinolinone derivatives: These compounds have been developed using fragment-based drug design and show promising inhibitory activity against OGT.
UDP mimetics: These inhibitors mimic the natural substrate of OGT, uridine diphosphate N-acetylglucosamine, and compete for binding to the enzyme.
This compound stands out due to its well-characterized inhibitory activity and its use as a tool compound in various research applications.
Properties
IUPAC Name |
3-[2-(1-adamantyl)ethyl]-2-(4-chlorophenyl)imino-4-oxo-1,3-thiazinane-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClN2O3S/c24-17-1-3-18(4-2-17)25-22-26(20(27)10-19(30-22)21(28)29)6-5-23-11-14-7-15(12-23)9-16(8-14)13-23/h1-4,14-16,19H,5-13H2,(H,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPZEZRNGAXCJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCN4C(=O)CC(SC4=NC5=CC=C(C=C5)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.